molecular formula C9H11FO B6219236 (4-ethyl-2-fluorophenyl)methanol CAS No. 1176284-03-9

(4-ethyl-2-fluorophenyl)methanol

Cat. No.: B6219236
CAS No.: 1176284-03-9
M. Wt: 154.2
InChI Key:
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Description

(4-ethyl-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an ethyl group at the 4-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethyl-2-fluorophenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-ethylphenol and 2-fluorobenzaldehyde.

    Grignard Reaction: The 2-fluorobenzaldehyde is reacted with a Grignard reagent derived from 4-ethylphenylmagnesium bromide. This reaction is carried out in anhydrous ether under an inert atmosphere.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-ethyl-2-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: The major products include 4-ethyl-2-fluorobenzaldehyde and 4-ethyl-2-fluorobenzoic acid.

    Reduction: The major product is 4-ethyl-2-fluorotoluene.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(4-ethyl-2-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-ethyl-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The ethyl group can modulate the compound’s hydrophobicity and overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

    (4-ethylphenyl)methanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    (2-fluorophenyl)methanol: Lacks the ethyl group, affecting its hydrophobicity and binding interactions.

    (4-methyl-2-fluorophenyl)methanol: Similar structure but with a methyl group instead of an ethyl group, leading to differences in steric effects and reactivity.

Uniqueness

(4-ethyl-2-fluorophenyl)methanol is unique due to the combined presence of the ethyl group and fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and enhanced binding affinity for certain molecular targets, making it valuable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-ethyl-2-fluorophenyl)methanol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-ethyl-2-fluoroacetophenone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reduction of 4-ethyl-2-fluoroacetophenone with sodium borohydride in methanol to form (4-ethyl-2-fluorophenyl) methanol.", "Step 2: Acidification of the reaction mixture with hydrochloric acid to protonate the alcohol and form the corresponding chloride salt.", "Step 3: Neutralization of the chloride salt with sodium hydroxide to form the free alcohol.", "Step 4: Isolation of the product by extraction with a suitable solvent such as ether or dichloromethane, followed by drying and purification by recrystallization or chromatography." ] }

CAS No.

1176284-03-9

Molecular Formula

C9H11FO

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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